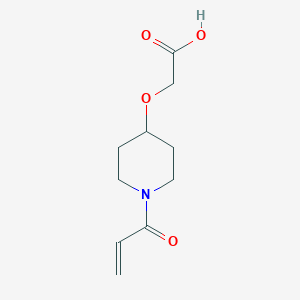

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid

説明

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid is a synthetic compound featuring a piperidine core substituted with a propenoyl (acryloyl) group at the nitrogen atom and an oxyacetic acid side chain at the 4-position. This structure combines a conformationally constrained piperidine ring with reactive moieties (propenoyl and carboxylic acid), making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring covalent binding (e.g., kinase inhibitors) .

特性

IUPAC Name |

2-(1-prop-2-enoylpiperidin-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-9(12)11-5-3-8(4-6-11)15-7-10(13)14/h2,8H,1,3-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFQSISPPHSJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid typically involves the reaction of 1-acryloyl-4-piperidinol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of 1-acryloyl-4-piperidinol and the carboxyl group of chloroacetic acid .

Industrial Production Methods

Industrial production of 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include bases such as sodium hydroxide or potassium carbonate to facilitate the esterification reaction .

化学反応の分析

Types of Reactions

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various ester and amide derivatives.

科学的研究の応用

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

類似化合物との比較

Comparison with Structural Analogues

Key Findings :

- The propenoyl group in the target compound may require optimized acylation conditions (e.g., propenoyl chloride as an electrophile) to avoid side reactions, similar to challenges observed in N-acylation of piperidine derivatives .

- Electron-withdrawing substituents (e.g., cyano in 9b) improve reaction efficiency, suggesting that the propenoyl group’s electron-deficient nature could enhance reactivity .

A. Thyromimetics with Oxyacetic Acid Side Chains

- In diphenylmethane-based thyromimetics, the oxyacetic acid chain confers TRβ receptor selectivity by mimicking thyroid hormone interactions .

B. Estrogen Receptor Modulators

- Target Compound: The propenoyl group’s electrophilicity might enable irreversible inhibition, contrasting with the inactivity of non-reactive oxyacetic analogues.

Physicochemical Properties

Key Insights :

- The propenoyl group may enhance membrane permeability compared to bulkier substituents (e.g., chromene in ).

- Acidic pKa (~3) suggests ionization at physiological pH, impacting bioavailability .

生物活性

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid can be represented as follows:

where , , and correspond to the specific number of carbon, hydrogen, and oxygen atoms in the compound. The presence of the piperidine ring suggests potential interactions with various biological targets.

Research indicates that compounds similar to 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid may exert their effects through modulation of neurotransmitter systems, particularly serotonin receptors. For instance, studies have shown that derivatives can act as biased agonists at serotonin 5-HT1A receptors, leading to significant alterations in signal transduction pathways such as ERK1/2 phosphorylation and cAMP inhibition .

Pharmacological Effects

The biological activity of 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid includes:

- Antidepressant-like Activity : Preliminary studies suggest that this compound may exhibit antidepressant properties, potentially through its action on the serotonergic system. In vivo tests have demonstrated efficacy in reducing immobility in animal models, indicating a possible antidepressant effect .

- Anti-inflammatory Properties : Similar compounds have been noted for their ability to modulate inflammatory responses. They may influence cytokine production and immune cell activity, which is crucial in treating conditions like asthma and allergies .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of related compounds:

- Serotonin Receptor Agonism : A study on aryloxyethyl derivatives demonstrated that certain compounds showed high selectivity for serotonin receptors, significantly affecting behavioral outcomes in rodent models .

- Inflammatory Disease Models : Another study indicated that certain derivatives could effectively modulate immune responses in models of allergic inflammation, suggesting potential therapeutic applications for allergic diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。